Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiadiazines, each with potential pharmacological activities .
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with various enzymes and receptors, providing insights into its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- 2-Methyl-4-hydroxy-2H-1,2-benzisothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
- 4-Hydroxy-2-methyl-3-(methoxycarbonyl)-2H-1,2-benzothiazine 1,1-dioxide
Uniqueness
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. These functional groups contribute to its diverse pharmacological activities and make it a versatile compound for various scientific applications .
Biological Activity
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 113913-36-3) is a compound belonging to the benzothiazine family, characterized by a variety of biological activities. This article explores its pharmacological potentials, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound features a thiazine ring structure with several functional groups that contribute to its biological activity. The molecular formula is C11H11NO5S, and it has been studied using various analytical techniques including NMR and X-ray crystallography to confirm its structure and stability.
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Bacterial Inhibition : Studies have reported that derivatives of benzothiazines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro:
- Cell Line Studies : In studies involving leukemic (K562) and prostate (DU145) cancer cell lines, the compound exhibited cytotoxic effects with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent .
3. Anti-inflammatory Activity
Benzothiazine derivatives are known for their anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
4. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of thiazine derivatives:
- Alzheimer's Disease Models : Some studies suggest that compounds similar to methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine can protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .
Table 1: Summary of Biological Activities
Conclusion and Future Perspectives
This compound exhibits a diverse range of biological activities that warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms behind its antimicrobial and anticancer activities.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications of the compound to enhance its biological activity.
This compound holds significant promise for pharmaceutical applications, particularly in developing new therapeutic agents targeting infections and cancer.
Properties
Molecular Formula |
C11H13NO5S |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,9-10,13H,1-2H3 |
InChI Key |
FZBYKOAQKVJQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC |
Origin of Product |
United States |
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